2-Bromo-3-chloro-4-(trifluoromethyl)pyridine
Overview
Description
“2-Bromo-3-chloro-4-(trifluoromethyl)pyridine” is a chemical compound used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis of “this compound” involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C6H3BrF3N . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involving “this compound” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 84-85 °C/14 mmHg and a density of 1.827 g/mL at 25 °C .Scientific Research Applications
Spectroscopic and Optical Studies
Spectroscopic characterization of closely related bromo and trifluoromethyl pyridine compounds provides insights into their molecular structure through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) is employed to optimize their geometric structure, with applications in non-linear optical properties and the study of HOMO-LUMO energies via time-dependent DFT. Such compounds have also been explored for their interaction with DNA and antimicrobial activities, indicating potential for bioactive material development and pharmaceutical applications (Vural & Kara, 2017).
Synthesis and Chemical Reactions
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine serves as a key intermediate in synthesizing various compounds. For instance, it has been utilized in the synthesis of 2,4,6-triarylpyridine derivatives, showcasing its role in creating compounds with broad biological and pharmaceutical properties. This demonstrates the chemical's versatility in contributing to the development of new materials for medicinal and agricultural use (Maleki, 2015).
Role in Complex Molecular Structures
The compound's derivatives have been instrumental in the synthesis of complex molecular structures, such as hexanuclear cluster complexes exhibiting enhanced magnetocaloric effects and slow magnetic relaxation. This underlines its importance in the development of advanced materials with potential applications in magnetic cooling technologies and information storage (Liu, Zhang, & Zhu, 2014).
Advancements in Heterocyclic Chemistry
Research on bromo, chloro, and trifluoromethyl substituted pyridines has led to advancements in heterocyclic chemistry, particularly in the synthesis of novel heteroarylpyridine derivatives via palladium-catalyzed cross-coupling reactions. This signifies the compound's utility in crafting novel chemical entities with potential applications in designing new drugs and materials (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can undergo regioselective deprotonation at c-3 with lda, followed by trapping with carbon dioxide, providing the corresponding nicotinic acid .
Biochemical Pathways
It’s used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Pharmacokinetics
The compound’s water insolubility suggests that it may have low bioavailability.
Result of Action
Its use in the synthesis of kinase inhibitors suggests that it may have a role in modulating cell signaling pathways .
Safety and Hazards
“2-Bromo-3-chloro-4-(trifluoromethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
Properties
IUPAC Name |
2-bromo-3-chloro-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILQWGAMYJUHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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